An In-depth Technical Guide to 2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
The foundational element of this guide is the precise chemical structure of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. Understanding its architecture is key to predicting its reactivity and biological interactions.
Caption: Chemical structure of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine.
Predicted Physicochemical Properties
While experimental data is not available, the following properties can be predicted based on the structure and data from analogous compounds. These predictions are valuable for planning synthetic workups, purification, and formulation studies.
| Property | Predicted Value/Information | Rationale/Reference Analogue |
| Molecular Formula | C₈H₉N₃O | Based on atom count from the structure. |
| Molecular Weight | 163.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Pyrazolo[1,5-a]pyridine derivatives are generally solids.[4] |
| Melting Point | Expected to be in the range of 150-250 °C. | The melting point will be influenced by crystal packing and hydrogen bonding capabilities of the amine group. For example, 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has a melting point of 228-229 °C.[5] |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in non-polar solvents. The dihydrochloride salt form would exhibit enhanced aqueous solubility. | The presence of the amine and methoxy groups, along with the nitrogen-rich heterocyclic core, suggests polarity. The dihydrochloride salt of the parent pyrazolo[1,5-a]pyridin-3-amine is noted for its enhanced solubility.[6] |
| pKa | The 3-amino group is expected to be basic, with a pKa likely in the range of 4-6. The pyridine nitrogen is weakly basic. | The amino group's basicity is influenced by the electron-donating methoxy group and the overall aromatic system. |
Proposed Synthetic Strategy
The synthesis of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine can be approached through established methodologies for constructing the pyrazolo[1,5-a]pyridine core, followed by or incorporating the introduction of the methoxy and amine functionalities. A plausible and efficient synthetic route is the [3+2] cycloaddition of an N-aminopyridine with a suitable three-carbon synthon.[7]
Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.
Detailed Experimental Protocol (Proposed)
This proposed protocol is based on the general method of oxidative [3+2] cycloaddition.[7]
Step 1: Synthesis of the N-Aminopyridinium Precursor
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To a solution of a suitable pyridine precursor in a polar aprotic solvent (e.g., dichloromethane), add an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH) at 0 °C.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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The resulting N-aminopyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Step 2: [3+2] Cycloaddition and Aromatization
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In a round-bottom flask, dissolve the N-aminopyridinium salt and a suitable α,β-unsaturated carbonyl compound or alkene (to introduce the C2 and C3 substituents) in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP).
-
Add a base (e.g., DBU or DIPEA) to generate the ylide in situ.
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The reaction is typically performed under an oxygen atmosphere to facilitate the final oxidative aromatization step.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
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Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted-pyrazolo[1,5-a]pyridine-3-carbonitrile or ketone.
Step 3: Conversion to 2-Methoxy-3-amino Derivative
The final step would involve the conversion of the substituents at the 2 and 3 positions to the desired methoxy and amino groups. The specific reactions would depend on the nature of the substituents introduced in Step 2. For instance, a nitrile at C3 could potentially be reduced or hydrolyzed and then converted to an amine, while a suitable leaving group at C2 could be displaced by a methoxide.
Spectroscopic Characterization (Predicted)
The identity and purity of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on known shifts for similar structures.[4][8]
¹H NMR Spectroscopy
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Aromatic Protons (4H): Signals corresponding to the protons on the pyridine ring of the pyrazolo[1,5-a]pyridine core are expected in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts and coupling constants will be dependent on the electronic effects of the methoxy and amino substituents.
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Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic system.
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Amine Protons (2H): A broad singlet is expected for the amino protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: Resonances for the carbon atoms of the bicyclic system will appear in the range of δ 90-160 ppm.
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C-OCH₃: The carbon of the methoxy group is expected to have a chemical shift in the region of δ 55-60 ppm.
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C2 and C3: The carbons bearing the methoxy and amino groups will have their chemical shifts significantly influenced by these substituents.
Mass Spectrometry
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Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (163.18). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[9] The introduction of a 2-methoxy and a 3-amino group can significantly influence the molecule's pharmacological profile.
-
Kinase Inhibition: The amino group at the 3-position can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The 2-methoxy group can modulate solubility and occupy hydrophobic pockets within the ATP-binding site.
-
Structure-Activity Relationship (SAR) Studies: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine serves as a valuable building block for generating libraries of analogues. Modification of the amino and methoxy groups, or further substitution on the pyridine ring, can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.
-
Diagnostic Tools: The unique spectroscopic and chemical properties of this scaffold could potentially be exploited in the development of probes and diagnostic agents.[6]
Caption: Potential applications of the core scaffold.
Safety and Handling
As with any novel chemical entity, 2-Methoxypyrazolo[1,5-a]pyridin-3-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, information from related compounds suggests that it should be treated as potentially harmful.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Methoxypyrazolo[1,5-a]pyridin-3-amine represents a promising, albeit currently undercharacterized, scaffold for chemical and pharmaceutical research. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications, drawing upon the wealth of knowledge available for the broader class of pyrazolo[1,5-a]pyridines. It is intended to serve as a foundational resource to stimulate further experimental investigation into this intriguing molecule and its potential contributions to the field of drug discovery.
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Chem-Impex. Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride. Available from: [Link]
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ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters. Available from: [Link]
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PMC. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]
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